molecular formula C12H14N2O2 B8763584 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one CAS No. 922520-27-2

2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one

Cat. No.: B8763584
CAS No.: 922520-27-2
M. Wt: 218.25 g/mol
InChI Key: FZOPOGOWKANCHS-UHFFFAOYSA-N
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Description

2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with suitable aldehydes or ketones, followed by cyclization to form the quinazoline core .

Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-7-methoxy-8-methylquinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy and ethyl groups contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

922520-27-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-ethyl-7-methoxy-8-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N2O2/c1-4-10-13-11-7(2)9(16-3)6-5-8(11)12(15)14-10/h5-6H,4H2,1-3H3,(H,13,14,15)

InChI Key

FZOPOGOWKANCHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC(=C2C)OC)C(=O)N1

Origin of Product

United States

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